molecular formula C15H13ClN4O5 B1458775 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide CAS No. 1079264-82-6

2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide

Cat. No. B1458775
M. Wt: 364.74 g/mol
InChI Key: JTQOKCPNKYNVIR-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide (2CNDN) is a synthetic compound that has a wide range of applications in biomedical research and drug discovery. It is a type of nitrobenzamide, a class of compounds that are known for their high solubility in water and their ability to interact with proteins and other biomolecules. In addition, 2CNDN has been used in a variety of laboratory experiments, including enzymatic assays, protein-protein interactions, and other biochemical studies.

Scientific Research Applications

Diazine alkaloids, such as pyridazine, pyrimidine, and pyrazine, are widespread in nature and are found in DNA, RNA, flavors, and fragrances . They are reported to exhibit a wide range of pharmacological applications . Here are some examples:

  • Antimetabolite (antifolate) and anticancer applications : Diazines are used in the treatment of myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
  • Antibacterial and antiallergic applications : Diazines have been reported to have antimicrobial properties .
  • Tyrosine kinase applications : Diazines are used as tyrosine kinase inhibitors, which are pharmaceutical drugs that inhibit tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades .
  • Calcium channel antagonistic applications : Diazines are used as calcium channel blockers, which are a group of medications that disrupt the movement of calcium through calcium channels .
  • Anti-inflammatory and analgesic applications : Diazines have been reported to have anti-inflammatory and analgesic activities .
  • Antihypertensive and antileishmanial applications : Diazines are used as antihypertensive agents, which are a class of drugs that are used to treat hypertension (high blood pressure) .

The preparation of 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate involves several steps :

properties

IUPAC Name

2-chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O5/c1-18(2)9-4-6-14(20(24)25)13(8-9)17-15(21)11-7-10(19(22)23)3-5-12(11)16/h3-8H,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQOKCPNKYNVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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